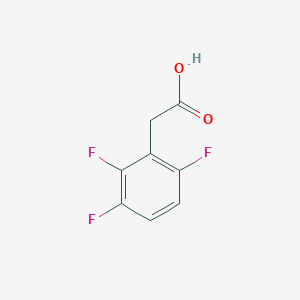
Anisole-d8
Overview
Description
Anisole-d8, also known as methoxybenzene-d8, is a deuterated form of anisole. It is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is primarily used in nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic properties, which help in reducing background signals and improving the clarity of spectra.
Mechanism of Action
Target of Action
Anisole-d8, also known as methoxybenzene-d8, primarily targets cell signaling pathways and gene expression mechanisms . These targets play crucial roles in regulating various cellular processes, including growth, differentiation, and response to external stimuli.
Mode of Action
this compound interacts with its targets by modulating the activity of specific signaling molecules and transcription factors. This interaction can lead to changes in gene expression patterns, thereby influencing cellular behavior and function . The exact molecular interactions are still under investigation, but it is believed that this compound can affect the binding affinity of transcription factors to DNA, altering the transcriptional activity of certain genes.
Biochemical Pathways
The biochemical pathways affected by this compound include those involved in cell growth, apoptosis, and stress response. By modulating these pathways, this compound can influence the downstream effects such as protein synthesis, cell cycle progression, and cellular metabolism . These changes can have significant implications for cell survival and adaptation to environmental changes.
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties. This compound is absorbed into the bloodstream and distributed to various tissues where it exerts its effects. It undergoes metabolic transformation primarily in the liver, where it is converted into various metabolites. These metabolites are then excreted from the body through urine . The bioavailability of this compound is influenced by its metabolic stability and the efficiency of its absorption and distribution processes.
Result of Action
At the molecular level, the action of this compound results in altered gene expression and protein synthesis. This can lead to changes in cellular functions such as proliferation, differentiation, and response to stress. At the cellular level, these molecular changes can manifest as modifications in cell morphology, growth rate, and survival . The overall effect of this compound’s action is a modulation of cellular behavior in response to environmental and internal signals.
Action Environment
The efficacy and stability of this compound are influenced by various environmental factors, including temperature, pH, and the presence of other chemicals. For instance, higher temperatures can increase the rate of metabolic reactions, potentially enhancing the activity of this compound. Conversely, extreme pH levels can affect the stability of the compound, reducing its effectiveness . Additionally, the presence of other chemicals can either synergize with or inhibit the action of this compound, depending on their nature and concentration.
Biochemical Analysis
Cellular Effects
Anisole-d8 is believed to participate in regulating cell signaling pathways and modulating gene expression, exerting significant influence on cellular processes
Molecular Mechanism
The precise mechanism of action of this compound remains somewhat enigmatic . It is believed to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
This compound has been used as a fluorescent tracer for gas-phase imaging diagnostics due to its high-fluorescence quantum yield (FQY) and large Stokes shift . Over time, the fluorescence spectra and effective fluorescence lifetimes of gaseous this compound have been investigated under various conditions
Preparation Methods
Synthetic Routes and Reaction Conditions: Anisole-d8 can be synthesized through several methods, one of which involves the deuteration of anisole. This process typically uses deuterium gas (D2) in the presence of a catalyst. The reaction can be represented as follows:
C6H5OCH3+D2→C6D5OCD3+H2
The reaction is carried out under controlled conditions, often at elevated temperatures and pressures to ensure complete deuteration.
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of deuterated methanol (CD3OD) and deuterated benzene (C6D6) as starting materials. The process includes a catalytic exchange reaction where the hydrogen atoms in anisole are replaced with deuterium atoms. This method ensures high isotopic purity and yield.
Chemical Reactions Analysis
Types of Reactions: Anisole-d8 undergoes various chemical reactions, including:
Substitution Reactions: this compound can participate in electrophilic aromatic substitution reactions, where the methoxy group directs the incoming electrophile to the ortho and para positions.
Oxidation Reactions: It can be oxidized to form anisaldehyde-d8 or anisic acid-d8 under specific conditions.
Reduction Reactions: this compound can be reduced to form deuterated phenol derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum deuteride (LiAlD4).
Major Products:
Substitution: Ortho- and para-substituted this compound derivatives.
Oxidation: Anisaldehyde-d8, anisic acid-d8.
Reduction: Deuterated phenol derivatives.
Scientific Research Applications
Anisole-d8 is widely used in various scientific research fields:
Chemistry: It serves as a solvent in NMR spectroscopy, providing clear spectra by minimizing proton signals.
Biology: Used in metabolic studies to trace deuterium-labeled compounds.
Medicine: Employed in the development of deuterated drugs, which often exhibit improved metabolic stability.
Industry: Utilized in the synthesis of deuterated materials for specialized applications, such as in the production of OLEDs (organic light-emitting diodes).
Comparison with Similar Compounds
Benzene-d6: Another deuterated solvent used in NMR spectroscopy.
Chloroform-d: Commonly used deuterated solvent for NMR.
Methanol-d4: Used in NMR and other analytical techniques.
Uniqueness of Anisole-d8: this compound is unique due to its methoxy group, which influences its chemical reactivity and physical properties. Compared to benzene-d6, this compound offers different solubility characteristics and can participate in a wider range of chemical reactions due to the presence of the methoxy group. This makes it particularly useful in studies where specific interactions with the methoxy group are of interest.
Properties
IUPAC Name |
1,2,3,4,5-pentadeuterio-6-(trideuteriomethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O/c1-8-7-5-3-2-4-6-7/h2-6H,1H3/i1D3,2D,3D,4D,5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDOXTESZEPMUJZ-JGUCLWPXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])OC([2H])([2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80480548 | |
| Record name | Anisole-d8 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80480548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54887-54-6 | |
| Record name | Anisole-d8 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80480548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 54887-54-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details

















Synthesis routes and methods IV
Procedure details

















Synthesis routes and methods V
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is anisole-d8 used in spectroscopic studies of anisole?
A1: this compound, the isotopologue of anisole where all eight hydrogen atoms are replaced with deuterium, is a valuable tool in spectroscopic analysis. [, ] The substitution of hydrogen with deuterium leads to characteristic shifts in vibrational frequencies observed in techniques like infrared and Raman spectroscopy. These shifts help to confirm assignments of specific vibrational modes to particular molecular motions. [] This is particularly useful for complex molecules like anisole, where overlapping signals can make interpretation challenging.
Q2: How does deuteration of anisole help understand its reactivity with organometallic platinum complexes?
A2: Researchers used this compound in kinetic isotope effect studies to investigate the mechanism of anisole activation by organoplatinum(II) complexes. [] By comparing the reaction rates of anisole and this compound with the platinum complex, they observed a significant kinetic isotope effect (kH/kD = 3.6). This substantial isotope effect provided strong evidence that the breaking of a carbon-hydrogen bond in anisole is the rate-determining step in the overall reaction mechanism. [] This information is crucial for understanding the selectivity and efficiency of such reactions, potentially leading to improved catalyst design for similar transformations.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
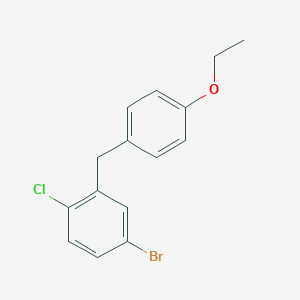
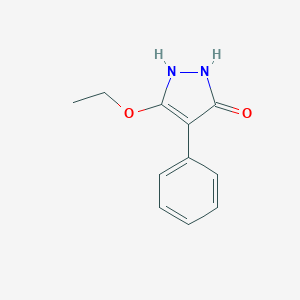
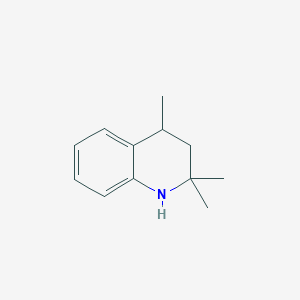
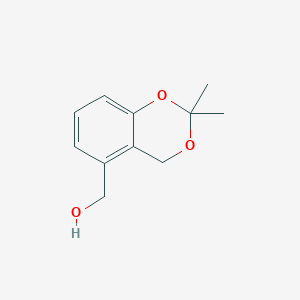
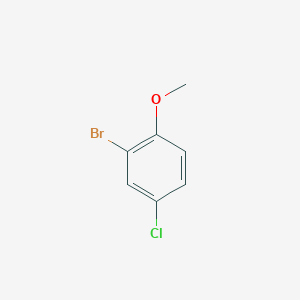
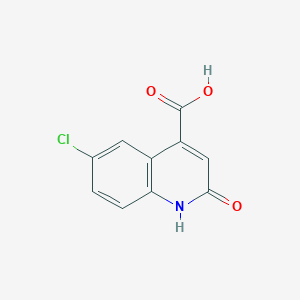
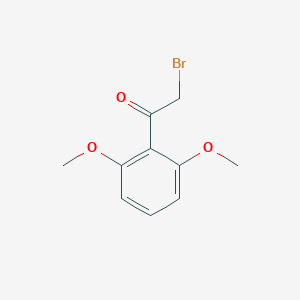
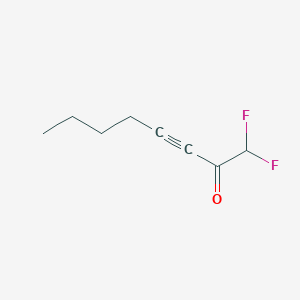
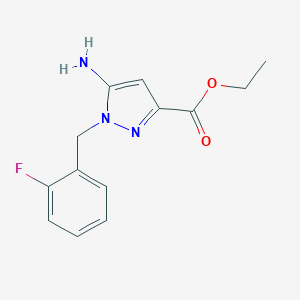
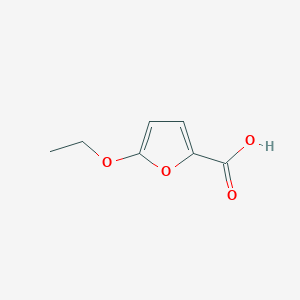
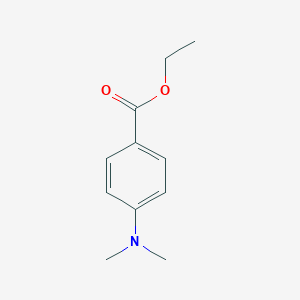
![Furo[3,2-c]pyridine-3-carboxamide](/img/structure/B57490.png)

